- New derivatives of 6-(4-phenylbutoxy)hexylamine as intermediates for producing salmeterol, World Intellectual Property Organization, , ,
Cas no 97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine)
97664-58-9 structure
Product Name:6-(4-Phenylbutoxy)-1-hexanamine
Numero CAS:97664-58-9
MF:C16H27NO
MW:249.391684770584
CID:750957
Update Time:2025-06-07
6-(4-Phenylbutoxy)-1-hexanamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Hexanamine, 6-(4-phenylbutoxy)-
- 6-(4-Phenylbutoxy)-1-hexanamine
- 6-(4-phenylbutoxy)hexan-1-amine
- 6-(4-Phenylbutoxy)-1-hexanamine (ACI)
- D 2543
-
- Inchi: 1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
- Chiave InChI: GNSOSZKMHANCMP-UHFFFAOYSA-N
- Sorrisi: O(CCCCCCN)CCCCC1C=CC=CC=1
6-(4-Phenylbutoxy)-1-hexanamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | P297920-100mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 100mg |
$ 221.00 | 2023-09-06 | ||
| TRC | P297920-250mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 250mg |
$ 476.00 | 2023-09-06 | ||
| TRC | P297920-500mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 500mg |
$849.00 | 2023-05-17 | ||
| TRC | P297920-1g |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 1g |
$1522.00 | 2023-05-17 | ||
| A2B Chem LLC | AX41003-100mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 100mg |
$333.00 | 2024-07-18 | ||
| A2B Chem LLC | AX41003-250mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 250mg |
$577.00 | 2024-07-18 |
6-(4-Phenylbutoxy)-1-hexanamine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 16 h, rt → 50 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt
Riferimento
- Enzyme inhibitors and the use thereof in the treatment of disease, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Enzyme inhibitors and the use thereof, United States, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Preparation of imidazolylmethylbenzoxazines and related compounds as α2c adrenoreceptor agonists., United States, , ,
Metodo di produzione 5
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 2 h, 60 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux
Riferimento
- Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1.5 h, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11
Riferimento
- 3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 25 - 30 °C
Riferimento
- An efficient, novel synthetic route to (R)-salmeterol xinafoate and facile synthetic protocols for preparation of its process related potential impurities, Asian Journal of Chemistry, 2022, 34(12), 3333-3352
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydride
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
Riferimento
- Preparation of substituted phenylphosphates as mutual prodrugs of steroids and β-agonists for the treatment of pulmonary inflammation and bronchoconstriction, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Synthesis of 1-amino-6-(4-phenylbutoxy)hexane: the arylalkylamino group in salmeterol, Indian Journal of Chemistry, 1995, (1995), 629-31
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Preparation of phenylethanolamines as drugs, Germany, , ,
6-(4-Phenylbutoxy)-1-hexanamine Raw materials
- Carbamic acid, N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- Benzyl-[6-(4-phenylbutoxy)hexyl]azanium;bromide
- Benzene, [4-[(6-azidohexyl)oxy]butyl]-
- 4-Phenyl-1-butanol
- 1,6-Dibromohexane
6-(4-Phenylbutoxy)-1-hexanamine Preparation Products
6-(4-Phenylbutoxy)-1-hexanamine Letteratura correlata
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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